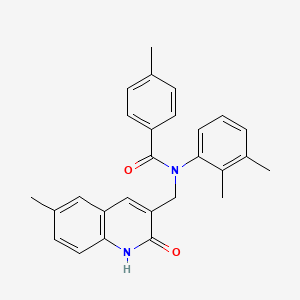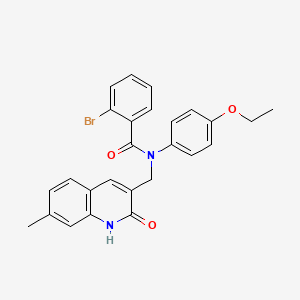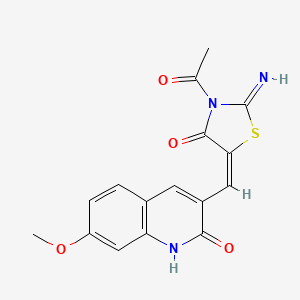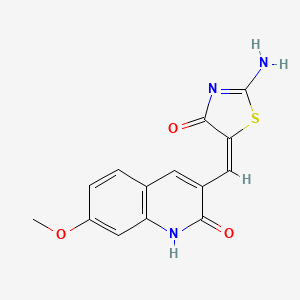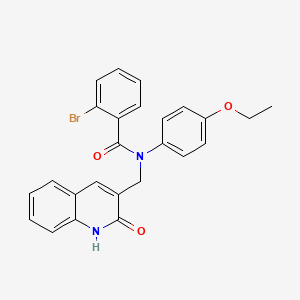
N-cyclopentyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is expressed on immune cells, and its activation has been shown to suppress the immune response. CPI-444 is being investigated as a potential therapeutic agent for cancer and other diseases where immune suppression plays a role.
Mecanismo De Acción
CPI-444 works by blocking the adenosine A2A receptor, which is expressed on immune cells. Activation of this receptor has been shown to suppress the immune response, which can be beneficial in certain situations, such as in the case of autoimmune diseases. However, in the context of cancer, immune suppression can allow tumors to evade detection and destruction by the immune system. By inhibiting the adenosine A2A receptor, CPI-444 can enhance the immune response against cancer cells.
Biochemical and Physiological Effects:
CPI-444 has been shown to increase the production of cytokines and chemokines, which are important signaling molecules involved in the immune response. CPI-444 also increases the activation of T cells, which are a type of immune cell that plays a key role in the destruction of cancer cells. Additionally, CPI-444 has been shown to reduce the number of regulatory T cells, which can suppress the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPI-444 is that it has shown efficacy in combination with other immunotherapies, such as anti-PD-1 antibodies. This suggests that CPI-444 could be used as part of a combination therapy approach for cancer treatment. However, one limitation of CPI-444 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several potential future directions for the research and development of CPI-444. One possibility is to investigate its efficacy in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Another direction could be to explore the use of CPI-444 in other diseases where immune suppression plays a role, such as autoimmune diseases. Additionally, further research could be conducted to better understand the mechanism of action of CPI-444 and how it can be optimized for therapeutic use.
Métodos De Síntesis
The synthesis of CPI-444 involves several steps, including the reaction of 4-bromoanisole with N-isobutylsulfonamide to form 4-(N-isobutylsulfamoyl)anisole. This intermediate is then reacted with cyclopentylmagnesium bromide to form N-cyclopentyl-4-(N-isobutylsulfamoyl)anisole. Finally, this compound is reacted with chloroacetyl chloride to form CPI-444.
Aplicaciones Científicas De Investigación
CPI-444 has been the subject of several preclinical studies investigating its potential as a cancer immunotherapy. In mouse models, CPI-444 has been shown to enhance the efficacy of other immunotherapies, such as anti-PD-1 antibodies. CPI-444 has also been shown to inhibit the growth of several types of cancer cells, including melanoma and lung cancer.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)11-18-24(21,22)16-9-7-15(8-10-16)23-12-17(20)19-14-5-3-4-6-14/h7-10,13-14,18H,3-6,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXUXIGUAUMTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-{4-[(2-methylpropyl)sulfamoyl]phenoxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

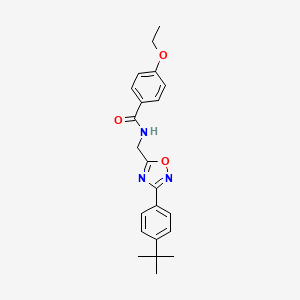


![3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B7712191.png)
![ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7712196.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7712224.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712233.png)

